molecular formula C24H28NOP B15368808 (1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide CAS No. 51713-18-9

(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide

Cat. No.: B15368808
CAS No.: 51713-18-9
M. Wt: 377.5 g/mol
InChI Key: YQCRLONZUCYXDF-UHFFFAOYSA-N
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Description

(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide is a tertiary phosphine oxide derivative characterized by a complex substituent chain. Its structure includes:

  • A diphenylphosphine oxide core.
  • A branched propyl chain substituent featuring a phenyl group, dimethylamino group (-N(CH₃)₂), and methyl group at specific positions.

The dimethylamino group imparts strong electron-donating properties, while the phenyl and methyl groups contribute to steric bulk. Such phosphine oxides are typically explored as ligands in transition metal catalysis, where electronic and steric effects critically influence reactivity .

Properties

CAS No.

51713-18-9

Molecular Formula

C24H28NOP

Molecular Weight

377.5 g/mol

IUPAC Name

3-diphenylphosphoryl-N,N,2-trimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C24H28NOP/c1-20(19-25(2)3)24(21-13-7-4-8-14-21)27(26,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,24H,19H2,1-3H3

InChI Key

YQCRLONZUCYXDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxide Compounds

Structural and Electronic Properties

The compound’s unique substituents differentiate it from simpler phosphine oxides. Key comparisons include:

Triphenylphosphine Oxide (TPPO)
  • Structure : Three phenyl groups attached to a central phosphorus atom.
  • Electronic Effects : Moderate electron-withdrawing nature due to phenyl groups.
  • Steric Effects : Lower steric hindrance compared to the target compound.
Bis(diphenylphosphine)oxide (BDPO)
  • Structure : Two diphenylphosphine oxide units linked by an oxygen atom.
  • Electronic Effects : Enhanced electron density compared to TPPO, improving metal coordination.
  • Steric Effects : Moderate bulk, allowing flexibility in catalytic systems.
  • Applications : Effective in Suzuki-Miyaura cross-coupling reactions .
(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine Oxide
  • Electronic Effects: The dimethylamino group strongly donates electrons, enhancing metal-ligand bond strength.
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, THF) due to the amino group .

Comparative Data Table

Property/Compound Triphenylphosphine Oxide (TPPO) Bis(diphenylphosphine)oxide (BDPO) Target Compound
Molecular Formula C₁₈H₁₅OP C₂₄H₂₀O₂P₂ C₂₉H₃₀NOP
Molecular Weight (g/mol) 278.3 418.3 ~443.5
Key Functional Groups Three phenyl groups Two diphenylphosphine oxides Diphenylphosphine oxide, dimethylamino, phenyl
Solubility Low in polar solvents Moderate in DMF, THF High in polar aprotic solvents
Catalytic Applications Rare Suzuki-Miyaura couplings Potential for asymmetric catalysis

Research Findings

  • Catalytic Performance: BDPO achieves >90% yield in Suzuki-Miyaura reactions under optimized conditions .
  • Thermal Stability: Phosphine oxides with amino groups (like the target compound) exhibit higher thermal stability compared to TPPO, as noted in analogous studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(1-phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide?

  • Methodology : The compound can be synthesized via multicomponent reactions involving diphenylphosphine oxide and α,β-unsaturated ketones. For example, microwave-assisted cycloaddition of diphenylphosphine oxide with ethyl phenylpropiolate in acetonitrile, using Ag₂O (2 equiv.) as an oxidant at 100°C for 2 h, yields structurally related benzophosphole oxide derivatives (80–93% yields) . Optimize stoichiometry (1.5 equiv. diphenylphosphine oxide) and solvent polarity to enhance regioselectivity.

Q. How is the structural integrity of this compound validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 31^{31}P-NMR chemical shifts (δ ~26–28 ppm for phosphine oxides) and 1^{1}H/13^{13}C-NMR for substituent environments .
  • X-ray crystallography : Resolve stereochemistry and bond parameters (e.g., P=O bond length ~1.48 Å, consistent with phosphine oxides) .
  • IR spectroscopy : Confirm P=O stretching vibrations near 1,200 cm1^{-1} .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology :

  • Hydrogen source : Acts as a deuterium-transfer agent in deuterium-labeling experiments (e.g., 77% deuterium incorporation in alkene derivatives) .
  • Ligand precursor : Forms coordination complexes with transition metals (e.g., Cu(I)) for catalytic alkynylation or hydrophosphorylation reactions .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound?

  • Methodology :

  • Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., enzymatic desymmetrization) to isolate enantiomers. Characterize via chiral HPLC or X-ray diffraction .
  • Steric effects : The dimethylamino and phenyl groups create steric hindrance, altering nucleophilic attack pathways. Computational modeling (DFT) can predict transition-state geometries .

Q. How to resolve contradictions in reported reaction yields for derivatives?

  • Methodology :

  • Parameter screening : Compare solvent polarity (acetonitrile vs. chloroform), temperature (60–100°C), and oxidants (Ag₂O vs. CuO) across studies .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., overoxidized species) that reduce yields.

Q. What computational tools are suitable for studying its reaction mechanisms?

  • Methodology :

  • DFT calculations : Model intermediates in hydrophosphorylation reactions (e.g., Cu(I)-diphenylphosphine oxide complexes) to identify rate-determining steps .
  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe hydrogen-transfer mechanisms .

Key Research Challenges

  • Stereochemical purity : Requires advanced chiral resolution techniques (e.g., enzymatic methods) to avoid racemization .
  • Mechanistic ambiguities : Conflicting data on hydrogen-transfer pathways necessitate isotopic labeling and computational validation .

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